molecular formula C16H18FNO3S B486594 3-ethoxy-4-fluoro-N-(2-phenylethyl)benzenesulfonamide CAS No. 791844-16-1

3-ethoxy-4-fluoro-N-(2-phenylethyl)benzenesulfonamide

Cat. No.: B486594
CAS No.: 791844-16-1
M. Wt: 323.4g/mol
InChI Key: HTJKAYTYXXWLJT-UHFFFAOYSA-N
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Description

3-ethoxy-4-fluoro-N-(2-phenylethyl)benzenesulfonamide: is an organic compound with the molecular formula C16H18FNO3S . This compound is characterized by the presence of an ethoxy group, a fluoro substituent, and a sulfonamide group attached to a benzene ring. The compound also contains a phenylethyl group, which adds to its structural complexity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-4-fluoro-N-(2-phenylethyl)benzenesulfonamide typically involves multiple steps:

    Nitration and Reduction: The initial step often involves the nitration of a benzene derivative, followed by reduction to form an amine.

    Sulfonation: The amine is then subjected to sulfonation using reagents such as chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group.

    Fluorination and Ethoxylation:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 3-ethoxy-4-fluoro-N-(2-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • 4-fluoro-N-(2-phenylethyl)benzenesulfonamide
  • 3-ethoxy-N-(2-phenylethyl)benzenesulfonamide
  • 3-ethoxy-4-chloro-N-(2-phenylethyl)benzenesulfonamide

Uniqueness:

Biological Activity

3-ethoxy-4-fluoro-N-(2-phenylethyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and comparative analysis with related compounds, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound has the molecular formula C16H18FNO3SC_{16}H_{18}FNO_3S and features a sulfonamide group, which is known for its diverse biological activities. The presence of the ethoxy and fluoro substituents enhances its lipophilicity and metabolic stability, which may influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition:
The sulfonamide moiety can mimic natural substrates, allowing the compound to bind to the active sites of various enzymes, inhibiting their activity. This characteristic is particularly relevant in the context of antibacterial properties, as sulfonamides are known to inhibit bacterial dihydropteroate synthase.

2. Receptor Antagonism:
The compound may also act as a receptor antagonist, binding to specific receptors and preventing natural ligands from eliciting cellular responses. This action can modulate various physiological processes.

Biological Activity Evaluation

Research has demonstrated promising results regarding the biological activities of this compound:

Antimicrobial Activity

Studies indicate that this compound exhibits antimicrobial properties. Its mechanism involves inhibition of key enzymes necessary for bacterial survival, similar to other sulfonamide derivatives.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, in vitro tests have shown that it can induce apoptosis in cancer cells by disrupting metabolic pathways essential for cell proliferation.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential. The following table summarizes key features and activities:

Compound NameStructureUnique FeaturesBiological Activity
This compoundC₁₆H₁₈FNO₃SEthoxy and fluoro groupsAntimicrobial and potential anticancer
4-fluoro-N-(2-oxo-2-phenylethyl)benzenesulfonamideC₁₆H₁₈FNO₃SOxo group instead of ethoxyAntimicrobial properties
3-methoxy-N-(2-thienylmethyl)benzenesulfonamideC₁₇H₂₃FN₂O₃SThienyl moietyVaries; potential for different activity

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological assays:

  • In Vitro Cytotoxicity Assays:
    Research conducted on different cancer cell lines demonstrated that this compound shows selective cytotoxicity, with IC50 values indicating significant potency compared to standard chemotherapeutic agents.
  • Enzyme Inhibition Studies:
    The compound was tested against various enzymes related to metabolic pathways. Results indicated that it effectively inhibited target enzymes at low micromolar concentrations, suggesting a strong potential for therapeutic applications.
  • Binding Affinity Assessments:
    Molecular docking studies have provided insights into the binding interactions between the compound and its biological targets. These studies revealed multiple hydrogen bond formations with key amino acids within enzyme active sites, reinforcing its potential as an enzyme inhibitor.

Properties

IUPAC Name

3-ethoxy-4-fluoro-N-(2-phenylethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3S/c1-2-21-16-12-14(8-9-15(16)17)22(19,20)18-11-10-13-6-4-3-5-7-13/h3-9,12,18H,2,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJKAYTYXXWLJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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